molecular formula C20H18N6Na2O9S B7945220 Latamoxef sodium

Latamoxef sodium

Cat. No.: B7945220
M. Wt: 564.4 g/mol
InChI Key: GRIXGZQULWMCLU-GDUWRUPCSA-L
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Description

Moxalactam (sodium salt) is a beta-lactam antibiotic that belongs to the oxacephem class. It is structurally related to cephalosporins, with the key difference being the replacement of the sulfur atom in the 7-aminocephalosporanic acid portion of the molecule with an oxygen atom. This modification grants moxalactam unique properties, particularly in its antibacterial activity spectrum .

Preparation Methods

Synthetic Routes and Reaction Conditions: Moxalactam is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid. The process involves the introduction of a methoxy group at the 7-position and a tetrazole ring at the 3-position. The final product is then converted to its sodium salt form for stability and solubility.

Industrial Production Methods: Industrial production of moxalactam involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Fermentation: Production of the precursor 7-aminocephalosporanic acid through microbial fermentation.

    Chemical Modification: Introduction of functional groups through controlled chemical reactions.

    Purification: Multiple stages of purification to remove impurities and achieve pharmaceutical-grade quality.

Chemical Reactions Analysis

Types of Reactions: Moxalactam undergoes various chemical reactions, including:

    Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamases, leading to the inactivation of the antibiotic.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the core structure, potentially altering its activity.

    Substitution: Functional groups on the moxalactam molecule can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in the presence of beta-lactamase enzymes.

    Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Often involves reducing agents such as sodium borohydride.

Major Products Formed:

    Hydrolysis Products: Inactive forms of the antibiotic.

    Oxidation and Reduction Products: Modified derivatives with potentially altered antibacterial activity.

Scientific Research Applications

Moxalactam has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study beta-lactam chemistry and the mechanisms of beta-lactamase enzymes.

    Biology: Investigated for its effects on bacterial cell wall synthesis and its interactions with bacterial enzymes.

    Medicine: Explored for its potential to treat infections caused by Gram-negative bacteria, particularly those resistant to other antibiotics.

    Industry: Utilized in the development of new antibiotics and in the study of bacterial resistance mechanisms.

Mechanism of Action

Moxalactam exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately, bacterial cell lysis and death .

Comparison with Similar Compounds

    Cefotaxime: Another beta-lactam antibiotic with a similar spectrum of activity but differs in its resistance to beta-lactamases.

    Ceftriaxone: Known for its long half-life and broad-spectrum activity, but less effective against certain Gram-negative bacteria compared to moxalactam.

    Cefuroxime: Effective against a wide range of bacteria but has a different resistance profile.

Uniqueness of Moxalactam: Moxalactam is unique due to its enhanced activity against Gram-negative bacteria, including Bacteroides fragilis, and its resistance to certain beta-lactamases. This makes it a valuable option for treating infections caused by resistant bacterial strains .

Properties

IUPAC Name

disodium;(6R,7R)-7-[[(2R)-2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O9S.2Na/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);;/q;2*+1/p-2/t12-,18-,20+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIXGZQULWMCLU-GDUWRUPCSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)[C@@H](C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6Na2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64953-12-4
Record name Disodium 7-[[carboxylato(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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